molecular formula C21H26N4O2 B2371484 N1-(2,3-dimethylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034469-92-4

N1-(2,3-dimethylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2371484
CAS No.: 2034469-92-4
M. Wt: 366.465
InChI Key: ACRVJLJSIJQQQN-UHFFFAOYSA-N
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Description

N1-(2,3-Dimethylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide is a high-purity chemical reagent designed for advanced research applications. This oxalamide derivative features a 2,3-dimethylphenyl group and a piperidine subunit linked to a pyridine ring, a structural motif commonly investigated in medicinal chemistry for its potential to interact with biological targets . Compounds with similar N-(pyridin-X-ylmethyl)oxalamide scaffolds are frequently explored in the discovery of small molecule inhibitors and neuroprotective agents . The structure of this compound suggests potential for probing specific enzymatic pathways or cellular receptors, making it a valuable tool for researchers in drug discovery and developmental biology. As a building block, it can be used to study structure-activity relationships (SAR) and to optimize properties like potency and selectivity . This product is provided for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care in a controlled laboratory environment.

Properties

IUPAC Name

N'-(2,3-dimethylphenyl)-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c1-15-5-3-7-19(16(15)2)24-21(27)20(26)23-13-17-8-11-25(12-9-17)18-6-4-10-22-14-18/h3-7,10,14,17H,8-9,11-13H2,1-2H3,(H,23,26)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRVJLJSIJQQQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=CN=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,3-dimethylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the formation of the oxalamide core through the reaction of oxalyl chloride with the appropriate amines under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(2,3-dimethylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

N1-(2,3-dimethylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(2,3-dimethylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Substituent Impact : The 2,3-dimethylphenyl group on the target compound likely enhances lipophilicity compared to 4-chlorophenyl (Compound 13) or polar 2,3-dimethoxybenzyl (). This could influence membrane permeability and target binding .
  • Heterocyclic Moieties : The pyridin-3-yl-piperidine group at N2 distinguishes the target compound from analogs with thiazolyl (Compound 13) or indenyl (BNM-III-170) systems. Piperidine’s conformational flexibility may improve binding to helical or pocket-like targets (e.g., viral glycoproteins) .
Pharmacological and Functional Comparisons
  • Antiviral Activity : Compound 13 and BNM-III-170 demonstrate oxalamides’ versatility in antiviral research. Compound 13 inhibits HIV entry via CD4-binding site interference, while BNM-III-170 enhances vaccine efficacy by mimicking CD4’s interaction with HIV envelope proteins . The target compound’s pyridin-3-yl-piperidine group may similarly engage with hydrophobic pockets in viral or host receptors.
  • ADME Properties: N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide () underwent pharmacokinetic profiling, revealing insights into oxalamide metabolism.
Structural-Activity Relationships (SAR)
  • Aryl Substitutions : Electron-withdrawing groups (e.g., 4-Cl in Compound 13) may enhance binding to charged residues in viral proteins, while methyl groups (target compound) could favor hydrophobic interactions .
  • Heterocyclic Linkers: Piperidine (target compound) vs. Thiazolyl groups (Compound 13) introduce hydrogen-bonding capabilities absent in the target compound .

Biological Activity

N1-(2,3-dimethylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H29N3O2S
  • Molecular Weight : 375.5 g/mol
  • CAS Number : 2034583-78-1

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the oxalamide core through the reaction of oxalyl chloride with appropriate amines.
  • Utilization of controlled conditions to prevent side reactions.
  • Purification processes to ensure high purity of the final product.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, compounds with similar structural motifs have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Antiviral Activity

Research has demonstrated that derivatives of this compound can inhibit viral replication. In particular, studies focusing on HIV suggest that modifications in the piperidine and pyridine moieties enhance binding affinity to viral targets, thereby reducing viral load in infected cells.

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in metabolic pathways or viral replication.
  • Receptor Modulation : It may interact with specific receptors, modulating their activity and influencing cellular signaling pathways.

Study 1: Anticancer Evaluation

A study evaluated the anticancer properties of a related compound against breast cancer cell lines. The results indicated a significant reduction in cell viability with an IC50 value of 5 µM, suggesting strong cytotoxic effects .

Study 2: Antiviral Efficacy

In a study assessing antiviral efficacy against HIV, a derivative of this compound showed an EC50 value of 2.5 µM in inhibiting viral replication in MT-2 cells. This highlights its potential as a therapeutic agent in antiviral drug development .

Data Summary Table

Property Value
Molecular FormulaC20H29N3O2S
Molecular Weight375.5 g/mol
CAS Number2034583-78-1
Anticancer IC505 µM
Antiviral EC502.5 µM

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for N1-(2,3-dimethylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide, and what reaction conditions are critical for yield optimization?

  • Answer : Synthesis involves multi-step pathways:

Piperidine Intermediate : Preparation of 1-(pyridin-3-yl)piperidine via nucleophilic substitution (e.g., reacting pyridin-3-yl halides with piperidine under basic conditions) .

Oxalamide Coupling : Reacting the intermediate with oxalyl chloride or activated oxalic acid derivatives. Temperature control (0–25°C) and anhydrous solvents (e.g., DCM, THF) are critical to avoid side reactions .

  • Key Variables : Catalysts (e.g., Pd for cross-coupling), solvent polarity, and reaction time. Use LC-MS and NMR to monitor progress .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and confirming purity?

  • Answer :

  • NMR Spectroscopy : 1H/13C NMR to confirm regiochemistry of the dimethylphenyl group and piperidine-pyridine linkage .
  • LC-MS : High-resolution mass spectrometry for molecular weight validation (e.g., APCI+ mode, m/z accuracy <5 ppm) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for oxalamide derivatives, and what validation strategies are recommended?

  • Answer :

  • Comparative Assays : Test the compound alongside structurally similar analogs (e.g., N1-(2-chlorophenyl)-N2-(piperidin-4-ylmethyl)oxalamide) under identical conditions to isolate structure-activity relationships .
  • Dose-Response Studies : Use IC50/EC50 curves to validate potency across multiple cell lines or enzymatic assays (e.g., kinase inhibition assays) .
  • Orthogonal Validation : Combine in vitro data with computational modeling (e.g., molecular docking to predicted targets like kinases) .

Q. What strategies are effective for optimizing stereochemical purity during synthesis, particularly for piperidine-linked oxalamides?

  • Answer :

  • Chiral Resolution : Use chiral stationary phase HPLC or SFC (supercritical fluid chromatography) to separate enantiomers .
  • Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived ligands) during piperidine formation to favor desired stereoisomers .
  • Dynamic Kinetic Resolution : Optimize reaction conditions (e.g., pH, temperature) to shift equilibrium toward the target isomer .

Q. How can researchers identify potential biological targets and mechanisms of action for this compound?

  • Answer :

  • Target Prediction : Use cheminformatics tools (e.g., SwissTargetPrediction) based on structural motifs (e.g., pyridine-piperidine for kinase binding) .
  • CRISPR/Cas9 Screens : Genome-wide knockout screens to identify genes whose loss modulates compound efficacy .
  • Proteomics : Activity-based protein profiling (ABPP) to map interacting proteins in cell lysates .

Q. What experimental designs are recommended to assess metabolic stability and in vivo pharmacokinetics?

  • Answer :

  • Microsomal Stability Assays : Incubate with liver microsomes (human/rodent) and quantify parent compound via LC-MS/MS to estimate half-life .
  • Pharmacokinetic Profiling : Administer intravenously/orally in rodent models, with serial plasma sampling to calculate AUC, Cmax, and clearance .
  • Tissue Distribution : Radiolabel the compound (e.g., 14C) and track accumulation in target organs .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting solubility or stability data reported for oxalamide derivatives?

  • Answer :

  • Solubility : Re-test under standardized conditions (e.g., PBS pH 7.4, DMSO stock dilution) and compare with analogs (e.g., logP calculations from PubChem) .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .

Q. What statistical methods are appropriate for analyzing dose-response relationships in biological assays?

  • Answer :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC50/EC50 with 95% confidence intervals .
  • ANOVA with Post Hoc Tests : Compare multiple compound variants or treatment groups (e.g., Tukey’s test for significance) .

Methodological Tables

Parameter Recommended Method Key Considerations Reference
Synthetic Yield OptimizationDesign of Experiments (DoE)Vary catalyst loading, solvent, and temperature
Stereochemical PurityChiral HPLC (Daicel Chiralpak®)Mobile phase: Hexane/IPA with 0.1% TFA
Target IdentificationThermal Shift Assay (TSA)Monitor protein denaturation via SYPRO Orange
Metabolic StabilityLiver Microsome IncubationNADPH cofactor required for CYP450 activity

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